1-(5-Chloro-3-fluoropyridin-2-yl)-4-methylpiperazine
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Overview
Description
1-(5-Chloro-3-fluoropyridin-2-yl)-4-methylpiperazine is a chemical compound that belongs to the class of piperazines It is characterized by the presence of a chlorinated and fluorinated pyridine ring attached to a methylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-3-fluoropyridin-2-yl)-4-methylpiperazine typically involves the reaction of 5-chloro-3-fluoropyridine with 4-methylpiperazine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The mixture is heated to a temperature of around 100°C for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(5-Chloro-3-fluoropyridin-2-yl)-4-methylpiperazine can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom on the pyridine ring can be replaced by other nucleophiles, such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (mCPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Nucleophilic substitution: Substituted derivatives with various functional groups.
Oxidation: N-oxides of the original compound.
Reduction: Reduced forms with altered ring structures.
Scientific Research Applications
1-(5-Chloro-3-fluoropyridin-2-yl)-4-methylpiperazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Biological Studies: The compound is employed in the study of receptor-ligand interactions and enzyme inhibition.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-3-fluoropyridin-2-yl)-4-methylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The presence of the chlorinated and fluorinated pyridine ring enhances its binding affinity and selectivity towards these targets. The compound can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Chloro-3-fluoropyridin-2-yl)ethanol
- 1-(5-Chloro-3-fluoropyridin-2-yl)ethanone
- 1-(5-Chloro-3-fluoropyridin-2-yl)piperazine
Uniqueness
1-(5-Chloro-3-fluoropyridin-2-yl)-4-methylpiperazine is unique due to the presence of both a methylpiperazine moiety and a chlorinated and fluorinated pyridine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(5-chloro-3-fluoropyridin-2-yl)-4-methylpiperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClFN3/c1-14-2-4-15(5-3-14)10-9(12)6-8(11)7-13-10/h6-7H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUCLQEBTHQVOSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=N2)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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